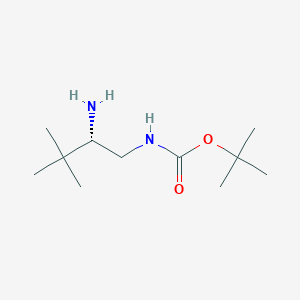

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester

Description

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group. This compound is structurally characterized by:

- A branched 2-amino-3,3-dimethyl-butyl backbone, which introduces steric hindrance and influences its reactivity.

- A Boc group, which enhances solubility in organic solvents and stabilizes the amine during synthetic processes.

Key properties include:

- Molecular weight: 216.32 g/mol .

- Purity: Typically ≥96% in commercial samples .

- Stereochemistry: The (S)-configuration at the chiral center is critical for its interactions in asymmetric synthesis or biological systems.

This compound is used as an intermediate in pharmaceutical synthesis, particularly in peptide and small-molecule drug development. Its tert-butyl ester group allows for selective deprotection under acidic conditions, making it valuable in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[(2S)-2-amino-3,3-dimethylbutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSWUUVDIYKZTD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification

This method involves reacting carbamic acid with tert-butanol in the presence of an acid catalyst. While straightforward, it may require careful control of reaction conditions to achieve high yields and purity.

Use of Di-tert-butyl Dicarbonate

Di-tert-butyl dicarbonate (Boc2O) is commonly used to protect the amino group and form the carbamate moiety. This method is versatile and can be optimized for high yield and purity by adjusting reaction conditions such as solvent choice and temperature.

Silyl Ester Formation

This approach involves forming an in situ silyl ester of the amino acid, followed by reaction with tert-butylisocyanate or its synthetic equivalent. This method allows for a scalable process without the need for intermediate isolation.

Detailed Synthesis Protocol

Materials Needed

- (S)-2-Amino-3,3-dimethylbutanoic acid

- Di-tert-butyl dicarbonate (Boc2O)

- Tert-butylisocyanate

- Silyl ester-forming reagents (e.g., trimethylsilyl chloride)

- Solvents (e.g., dichloromethane, hexanes)

- Acid catalysts (e.g., HCl)

Synthesis Steps

- Protection of the Amino Group : React (S)-2-amino-3,3-dimethylbutanoic acid with di-tert-butyl dicarbonate in a suitable solvent to form the carbamate.

- Formation of Silyl Ester : If using the silyl ester method, react the amino acid with a silyl ester-forming reagent.

- Reaction with Tert-Butylisocyanate : Add tert-butylisocyanate to the reaction mixture containing the carbamate or silyl ester.

- Workup : Quench unreacted reagents, acidify the mixture, and isolate the product.

Comparison of Synthesis Methods

| Synthesis Method | Advantages | Challenges |

|---|---|---|

| Direct Esterification | Simple setup, low cost | Requires precise control of reaction conditions |

| Di-tert-butyl Dicarbonate | Versatile, high yield | Requires careful handling of Boc2O |

| Silyl Ester Formation | Scalable, no intermediate isolation | Complex setup, requires specialized reagents |

Research Findings and Biological Activity

This compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. It may influence pathways related to cognitive function and mood regulation, suggesting potential applications in treating neurological disorders. Techniques such as radioligand binding assays and electrophysiological recordings are used to assess its effects on neurotransmitter receptors.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Conversion of esters back to carboxylic acids and alcohols under acidic or basic conditions.

Substitution: Reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Esterification: Typically involves carboxylic acids, alcohols, and strong acids like sulfuric acid.

Hydrolysis: Uses water and either acidic or basic catalysts.

Substitution: May involve nucleophiles such as amines or alcohols.

Major Products

Esterification: Produces esters and water.

Hydrolysis: Yields carboxylic acids and alcohols.

Substitution: Forms new esters or amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Prodrug Development

This compound serves as a prodrug in the development of cancer therapeutics. It enhances pharmacokinetic properties, allowing for improved absorption and bioavailability of active drugs. The tert-butyl ester group protects the carboxyl end during peptide synthesis, which is crucial for developing peptide-based drugs.

Neuroprotective Agents

Research indicates that (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester can cross the blood-brain barrier, making it a candidate for neuroprotective drug development. Modifications to enhance lipophilicity have shown promising results in in vitro and in vivo studies, suggesting potential for CNS-targeted therapies.

Organic Synthesis

Chiral Auxiliary in Synthesis

The compound is employed as a chiral auxiliary in the synthesis of chiral amines. This application is vital for producing pharmaceuticals with high enantiomeric purity. The use of (S)-tert-butanesulfinamide in conjunction with this compound has yielded significant diastereoselectivities and high yields of desired products.

Boc Protecting Group Introduction

In synthetic organic chemistry, this compound is used as a reagent to introduce the tert-butoxycarbonyl (Boc) protecting group into organic molecules. This method has proven to be more efficient compared to traditional batch processes, enhancing sustainability in chemical synthesis.

Biochemistry and Molecular Biology

Enzyme Inhibitors

The compound acts as a scaffold for synthesizing enzyme inhibitors targeting metabolic diseases. By mimicking the transition state of enzymatic reactions, derivatives of this compound have successfully inhibited key enzymes involved in metabolic pathways, offering new treatment avenues for conditions such as diabetes.

Polymer Chemistry and Nanotechnology

Smart Materials Development

In polymer chemistry, the tert-butyl ester group is utilized for modifying surfaces and creating smart materials with responsive properties. These materials can be engineered for specific applications in drug delivery systems and biosensors.

Data Tables

Mechanism of Action

The mechanism of action of (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester involves its role as a protecting group. The tert-butyl ester group can be easily removed under acidic conditions, allowing for the selective deprotection of carboxylic acids in complex molecules . This selective deprotection is crucial in multi-step organic synthesis, where protecting groups are used to prevent unwanted reactions at specific sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Features

The following table summarizes key structural and functional differences between (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester and related carbamic acid tert-butyl esters:

Pharmacological and Reactivity Insights

Influence of Substituents on Activity

- Quaternary vs. Tertiary Amines: highlights that quaternary ammonium salts (e.g., methylphenyl-carbamic esters) exhibit stronger physostigmine-like activity than tertiary amines. However, in compounds like [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester, the basicity of the piperidine nitrogen may compensate for the tertiary structure, enhancing bioavailability .

Biological Activity

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl carbamate, is a chiral compound notable for its unique structure that includes an amino group, a carbamic acid moiety, and a tert-butyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It can act as both a substrate and an inhibitor for various enzymes, thereby affecting their activity and function. This dual role suggests its potential in modulating metabolic pathways and therapeutic applications in diseases such as diabetes and cancer.

Biological Activities

Research indicates that this compound may exhibit several pharmacological effects:

- Antioxidant Properties : Similar compounds have shown antioxidant activity, which is beneficial in preventing oxidative stress in biological systems.

- Enzyme Inhibition : It has been incorporated into molecules designed to inhibit key enzymes involved in metabolic diseases. This approach mimics the transition state of enzymatic reactions, thereby blocking enzyme activity.

- CNS Penetration : Initial studies suggest that derivatives of this compound can penetrate brain tissue, indicating potential for the development of central nervous system-targeted therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-2-Amino-3,3-dimethylbutyric acid | Chiral center at C2; amino and carboxylic groups | Different enantiomer with potentially different activity |

| N,N-Diethylcarbamate | Carbamate structure without amino side chain | Used as an insecticide; different biological activity |

| 1-Aminocyclopropanecarboxylic acid | Contains a cyclopropane ring | Unique ring structure influencing reactivity |

The distinct stereochemistry and functional groups of this compound confer unique biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit enzymes critical for metabolic processes. For instance, compounds derived from this ester have been successful in inhibiting gamma-glutamyl transpeptidase (GGT1), which is relevant in cancer and cardiovascular diseases .

- Antioxidant Activity : In vitro studies have shown that compounds with similar structures exhibit significant antioxidant properties. These findings suggest potential applications in preventing oxidative damage associated with various diseases.

- Cytotoxicity Assessments : A comparative study involving structurally related compounds indicated that while some derivatives showed cytotoxic effects at specific concentrations, this compound requires further investigation to establish its efficacy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (S)-(2-amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester?

- Methodological Answer : The tert-butyl ester group is typically introduced via acid-catalyzed condensation of free amines with tert-butanol or tert-butyl acetoacetate. For amino acids insoluble in organic solvents, fluorinated acids (e.g., trifluoroacetic acid) or salts formed with hydrophobic acids (e.g., diphenyl phosphate) can enhance solubility during tert-butylation . However, perchloric acid (HClO₄) in tert-butyl acetate (t-BuOAc) is hazardous and may yield inconsistent results; safer alternatives like bis(trifluoromethanesulfonyl)imide catalysts are recommended for stability and reproducibility .

Q. How stable is the tert-butyl carbamate group under acidic or nucleophilic conditions?

- Methodological Answer : The tert-butyl carbamate (Boc) group is stable toward nucleophiles and reducing agents but cleaved under strong acidic conditions (e.g., HCl in dioxane or TFA). For example, in Suzuki coupling reactions, the Boc group remains intact during cross-coupling but requires acidic deprotection post-reaction . Stability testing via TLC or HPLC under varying pH (1–6) and temperature (25–60°C) is advised to confirm inertness in specific reaction environments .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- Chiral HPLC or polarimetry to confirm the (S)-configuration at the stereocenter.

- ¹H/¹³C NMR to verify tert-butyl singlet (~1.4 ppm) and carbamate carbonyl (~155 ppm).

- Mass spectrometry (ESI-TOF) for molecular ion confirmation (e.g., [M+H]⁺ expected at m/z ~245).

- X-ray crystallography for absolute stereochemical assignment if chiral resolution is ambiguous .

Advanced Research Questions

Q. How can contradictions in tert-butyl ester stability data be resolved during reaction optimization?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or residual acid traces. For example, tert-butyl esters may hydrolyze prematurely in polar aprotic solvents (e.g., DMF) but remain stable in t-BuOAc. Systematic stability assays under controlled conditions (e.g., inert atmosphere, anhydrous solvents) are critical. If unexpected deprotection occurs, alternative catalysts (e.g., TsOH instead of HClO₄) or scavengers (molecular sieves) can mitigate side reactions .

Q. What strategies are effective for incorporating this compound into asymmetric catalysis or chiral ligand design?

- Methodological Answer : The (S)-configured amino group serves as a chiral auxiliary in Rh-catalyzed asymmetric additions. For example, coupling with arylboronic acids via chiral diene ligands (e.g., (R)-BINAP) yields enantioenriched tert-butyl esters with >90% ee. Computational docking (e.g., Glide scoring) can predict steric and electronic interactions between the ligand and metal center .

Q. How does steric hindrance from the 3,3-dimethyl group impact reactivity in peptide coupling or cross-coupling reactions?

- Methodological Answer : The dimethyl group reduces nucleophilicity at the adjacent amino group, requiring activation via N-hydroxysuccinimide (NHS) esters or coupling agents like HATU. In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), steric effects may slow transmetallation; elevated temperatures (80–100°C) and bulky phosphine ligands (e.g., SPhos) improve yields .

Q. What computational methods validate the compound’s binding affinity in drug discovery applications?

- Methodological Answer : Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina, Glide) assess interactions with target proteins. For instance, derivatives of this compound showed hydrogen bonding with SARS-CoV-2 Mpro residues (GLN 189, HIS 164) and hydrophobic interactions with LEU 141 and MET 165, achieving Glide scores <−8 kcal/mol .

Data Contradiction Analysis

Q. Why do some studies report low tert-butylation yields despite using optimized conditions?

- Resolution : Incomplete dissolution of the amino acid precursor in non-polar solvents (e.g., t-BuOAc) is a common issue. Pre-forming soluble salts with fluorinated acids (e.g., TFA) or switching to polar aprotic solvents (e.g., DCM with 10% DMSO) enhances reaction efficiency. Kinetic monitoring via in-situ IR or NMR can identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.